Bfpet F-18 chloride

Myocardial perfusion imaging PET radiopharmaceutical biodistribution Heart-to-blood contrast ratio

Bfpet F-18 chloride (CAS 934570-62-4), chemically defined as (4-[¹⁸F]fluorophenyl)triphenylphosphonium chloride , is a radiopharmaceutical precursor utilized in the synthesis of the investigational positron emission tomography (PET) myocardial perfusion imaging agent BFPET (¹⁸F-FTPP). This lipophilic cationic tetraphenylphosphonium derivative incorporates fluorine-18 (t₁/₂ = 109.8 min) and is designed for nucleophilic aromatic substitution radiolabeling to yield a mitochondrial voltage-sensing probe for cardiac blood flow assessment.

Molecular Formula C24H19ClFP
Molecular Weight 391.8 g/mol
CAS No. 934570-62-4
Cat. No. B12749967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBfpet F-18 chloride
CAS934570-62-4
Molecular FormulaC24H19ClFP
Molecular Weight391.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)F.[Cl-]
InChIInChI=1S/C24H19FP.ClH/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1/i25-1;
InChIKeyPFDIYVHXHYOUJN-PVRZOGLOSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bfpet F-18 Chloride CAS 934570-62-4: Procurement-Grade PET Radiopharmaceutical Precursor for Myocardial Perfusion Tracer Development


Bfpet F-18 chloride (CAS 934570-62-4), chemically defined as (4-[¹⁸F]fluorophenyl)triphenylphosphonium chloride [1], is a radiopharmaceutical precursor utilized in the synthesis of the investigational positron emission tomography (PET) myocardial perfusion imaging agent BFPET (¹⁸F-FTPP) [2]. This lipophilic cationic tetraphenylphosphonium derivative incorporates fluorine-18 (t₁/₂ = 109.8 min) [3] and is designed for nucleophilic aromatic substitution radiolabeling to yield a mitochondrial voltage-sensing probe for cardiac blood flow assessment [2].

Bfpet F-18 Chloride CAS 934570-62-4: Why Alternative PET Myocardial Perfusion Precursors or Tracers Are Not Interchangeable


The selection of a PET myocardial perfusion agent involves strict performance criteria that are compound-specific: the balance between rapid blood clearance and sustained myocardial retention directly determines image contrast and diagnostic utility [1]. Generic substitution across different radionuclide half-lives (e.g., ¹⁸F vs. ⁸²Rb vs. ¹³N) or across distinct cationic pharmacophores is not feasible because each compound exhibits unique biodistribution kinetics, heart-to-background ratios, and extraction fractions [2]. The quantitative evidence presented below demonstrates where Bfpet F-18 chloride—as the precursor to ¹⁸F-FTPP—provides measurable differentiation relative to established and emerging comparators in terms of target-to-blood contrast, synthetic accessibility, and preclinical safety endpoints.

Bfpet F-18 Chloride CAS 934570-62-4: Quantified Differentiation Evidence Versus PET Myocardial Perfusion Comparators


Heart-to-Blood Ratio Superiority: Bfpet F-18 Chloride (as ¹⁸F-FTPP) Delivers 75:1 Target Contrast Versus ¹³N-Ammonia's ≤2.0:1

In rodent biodistribution studies, ¹⁸F-FTPP (derived from Bfpet F-18 chloride precursor) achieved a heart-to-blood ratio of 75:1 at 30 minutes post-injection [1]. In contrast, ¹³N-ammonia, a widely used cyclotron-produced myocardial perfusion PET tracer, demonstrates a heart-to-blood ratio only exceeding 2.0 at 5 minutes post-injection, with peak myocardial uptake occurring at 30 seconds followed by rapid decline [2].

Myocardial perfusion imaging PET radiopharmaceutical biodistribution Heart-to-blood contrast ratio

Favorable Radionuclide Half-Life: ¹⁸F (109.8 min) Enables Centralized Production Unlike ⁸²Rb (75 sec) and ¹³N (9.97 min)

Fluorine-18 possesses a physical half-life of 109.8 minutes [1], enabling centralized cyclotron production and regional distribution to PET imaging centers without on-site cyclotron infrastructure. In contrast, ⁸²Rb (t₁/₂ = 75 seconds) requires an on-site ⁸²Sr/⁸²Rb generator system that must be replaced every 4-5 weeks [2], while ¹³N (t₁/₂ = 9.97 minutes) mandates an on-site cyclotron for production immediately prior to administration [3].

PET radiopharmaceutical supply chain Radionuclide half-life comparison Clinical workflow compatibility

Synthetic Accessibility: Bfpet F-18 Chloride Yields ¹⁸F-FTPP via Single-Step Aromatic Substitution with 20-25% Radiochemical Yield

Bfpet F-18 chloride, as the (4-nitrophenyl)triphenylphosphonium nitrate precursor, undergoes nucleophilic aromatic substitution with ammonium [¹⁸F]fluoride to yield ¹⁸F-FTPP in a single synthetic step, achieving radiochemical yields of 20-25% (non-decay-corrected) in the presence of Kryptofix-2.2.2 and K₂CO₃ [1]. This single-step labeling process contrasts with multi-step synthesis requirements for alternative ¹⁸F-labeled phosphonium derivatives requiring fluoroalkyl chain construction [2].

Radiochemical synthesis efficiency Precursor reactivity GMP manufacturing compatibility

Human Phase I Safety Profile: BFPET (¹⁸F-FTPP) Demonstrates Zero Adverse Events in 12-Subject Cohort with Favorable Dosimetry

In a Phase I clinical trial involving 12 healthy volunteers (ages 20-85) receiving approximately 10 mCi (370 MBq) of BFPET (¹⁸F-FTPP), no adverse events and no clinically significant changes in follow-up clinical and laboratory testing were observed [1]. Whole-body effective dose was calculated as 66.64 mrem/mCi, with the highest dose organs identified as kidneys, bladder, gallbladder, liver, pancreas, and myocardium [1]. Biodistribution results indicated fast blood clearance, rapid and stable myocardial uptake, and high heart-to-background ratios [2].

Radiopharmaceutical clinical safety Phase I dosimetry First-in-human tolerability

Bfpet F-18 Chloride CAS 934570-62-4: Optimized Application Scenarios Based on Quantified Differentiation Evidence


Preclinical Myocardial Perfusion Defect Detection in Rodent and Rabbit LAD Occlusion Models

Utilize Bfpet F-18 chloride-derived ¹⁸F-FTPP for high-contrast microPET imaging in rat and rabbit models of myocardial ischemia. The 75:1 heart-to-blood ratio at 30 minutes [1] enables clear delineation of perfusion defects following left anterior descending (LAD) coronary artery occlusion, with region-of-interest analysis demonstrating distribution correlation to ¹³NH₃ as the gold-standard comparator [1]. This scenario is particularly suited for laboratories evaluating cardioprotective interventions or validating novel revascularization therapies where precise quantification of regional blood flow reduction is required.

Academic Radiochemistry Core Facility Offering Centralized ¹⁸F-FTPP Production for Multi-Site Clinical Trials

Leverage the 109.8-minute ¹⁸F half-life [2] and single-step radiosynthesis protocol [1] to establish a regional production and distribution hub serving multiple PET imaging sites within a 2-3 hour transport radius. The 20-25% radiochemical yield [1] supports batch production sufficient for multiple patient doses, while the established Phase I safety and dosimetry data [3] streamline institutional review board (IRB) and radiation safety committee approval processes for investigator-initiated clinical trials in coronary artery disease patient populations.

Comparative Cardiac PET Tracer Development and Mitochondrial Voltage-Sensing Research

Employ Bfpet F-18 chloride as the reference standard precursor in medicinal chemistry campaigns aimed at optimizing tetraphenylphosphonium scaffold structure-activity relationships for improved myocardial extraction fraction or reduced hepatic clearance. The single-step nucleophilic aromatic substitution labeling methodology [1] provides a robust platform for radiolabeling structurally related analogs, enabling direct head-to-head biodistribution comparisons in rodent models. Additionally, the mitochondrial membrane potential-dependent uptake mechanism [1] positions this compound class as a research tool for studying mitochondrial dysfunction in cardiomyopathy, ischemia-reperfusion injury, and cardiotoxicity screening of oncology therapeutics.

GMP Manufacturing and Regulatory Filing for Phase II Clinical Development

Procure Bfpet F-18 chloride precursor in GMP-grade quantities to support Chemistry, Manufacturing, and Controls (CMC) sections of an Investigational New Drug (IND) application for ¹⁸F-FTPP. The documented radiochemical purity achievable via HPLC purification [1], combined with the clean Phase I safety profile showing zero adverse events and a whole-body effective dose of 66.64 mrem/mCi [3], provides a compelling data package for regulatory submissions. This scenario is directly applicable to contract research organizations (CROs) and biopharmaceutical companies advancing novel PET myocardial perfusion agents toward pivotal clinical trials.

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